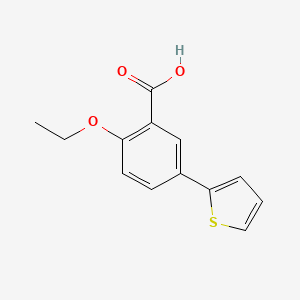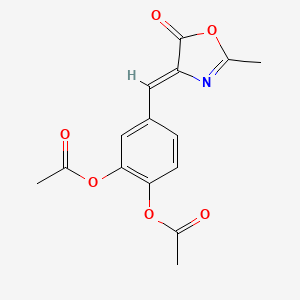![molecular formula C6H10O B13724379 Bicyclo[1.1.1]pentan-2-ylmethanol CAS No. 22287-41-8](/img/structure/B13724379.png)
Bicyclo[1.1.1]pentan-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[111]pentan-2-ylmethanol is a unique organic compound characterized by its bicyclic structure, which consists of two cyclopropane rings fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentan-2-ylmethanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a key area of ongoing research, with efforts focused on optimizing reaction conditions and improving yields.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the bicyclo[1.1.1]pentane core allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[1.1.1]pentan-2-one, while reduction can produce bicyclo[1.1.1]pentan-2-ylmethane .
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentan-2-ylmethanol has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism by which bicyclo[1.1.1]pentan-2-ylmethanol exerts its effects is primarily related to its ability to act as a bioisostere, replacing traditional aromatic rings in drug molecules. This substitution can enhance the pharmacokinetic properties of the drug, such as solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentan-2-ylmethanol is often compared to other bicyclic compounds, such as cubanes and higher bicycloalkanes. Its unique structure provides distinct advantages, including increased three-dimensional character and saturation, which can improve the solubility and potency of drug molecules . Similar compounds include:
Cubane: Known for its high strain energy and unique geometry.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in materials science and drug design.
Bicyclo[1.1.0]butane: A precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Propiedades
Número CAS |
22287-41-8 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
2-bicyclo[1.1.1]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-3-6-4-1-5(6)2-4/h4-7H,1-3H2 |
Clave InChI |
SXXUUQVEOZCNPY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


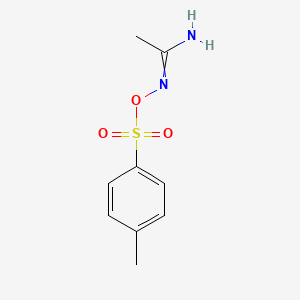

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
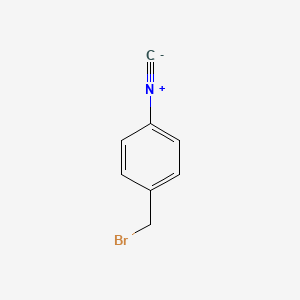
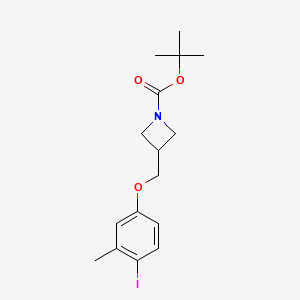
![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
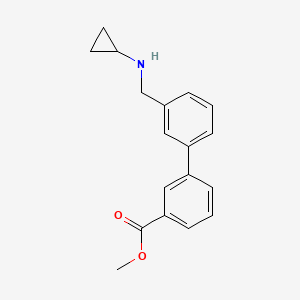
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)

